REACTION_CXSMILES
|
C([N:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH2:5]1)(=O)C.[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[CH2:17]=O.O1[CH2:24][CH2:23][O:22]CC1>>[CH:5]1[N:4]=[CH:9][C:8]([C:23]([CH2:24][CH2:17][N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])=[O:22])=[N:7][CH:6]=1
|
Name
|
1-acetylpyrazine
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC=NC=C1
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CN=C(C=N1)C(=O)CCN(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |